molecular formula C20H15BrN6 B10869812 7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10869812
M. Wt: 419.3 g/mol
InChI Key: IQWYUPIJMOOFJA-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused rings, including pyrrolo, triazolo, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 4-bromobenzaldehyde with 2,3-diaminopyridine to form an intermediate Schiff base, followed by cyclization with appropriate reagents to construct the triazolo and pyrrolo rings . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways . The presence of multiple aromatic rings and heteroatoms allows for strong binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of fused rings, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for further functionalization, making it a versatile scaffold for the development of new compounds .

Properties

Molecular Formula

C20H15BrN6

Molecular Weight

419.3 g/mol

IUPAC Name

10-(4-bromophenyl)-11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15BrN6/c1-12-13(2)27(16-7-5-15(21)6-8-16)19-17(12)20-24-18(25-26(20)11-23-19)14-4-3-9-22-10-14/h3-11H,1-2H3

InChI Key

IQWYUPIJMOOFJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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